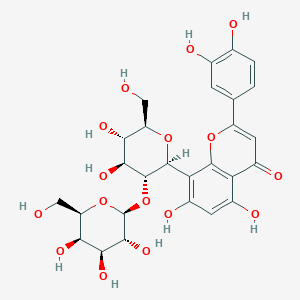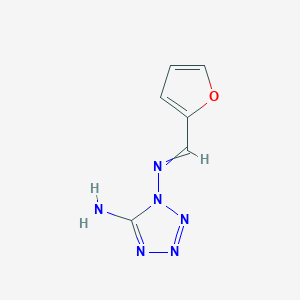
4-Methyl-1-(naphthalen-1-ylmethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Metil-1-(1-naftilmetil)piperidina es un compuesto químico que pertenece a la clase de derivados de la piperidina. La piperidina es un compuesto heterocíclico de seis miembros que contiene un átomo de nitrógeno. Este compuesto se caracteriza por la presencia de un grupo metilo en la posición 4 y un grupo 1-naftilmetil unido al átomo de nitrógeno. Los derivados de la piperidina son conocidos por su amplia gama de aplicaciones en química medicinal, síntesis orgánica y ciencia de materiales .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Metil-1-(1-naftilmetil)piperidina normalmente implica la alquilación de piperidina con haluros de 1-naftilmetil en presencia de una base. La reacción se puede llevar a cabo bajo condiciones de reflujo utilizando disolventes como tolueno o diclorometano. La reacción suele estar catalizada por una base fuerte como el hidruro de sodio o el terc-butóxido de potasio .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar reactores de flujo continuo para garantizar una mezcla y transferencia de calor eficientes. El uso de sistemas automatizados permite un control preciso de los parámetros de reacción, lo que lleva a mayores rendimientos y pureza. El producto final se purifica típicamente mediante recristalización o cromatografía en columna .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Metil-1-(1-naftilmetil)piperidina se somete a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los correspondientes N-óxidos utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Las reacciones de reducción pueden convertir el compuesto en su correspondiente amina utilizando agentes reductores como el hidruro de aluminio y litio.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico
Reducción: Hidruro de aluminio y litio, borohidruro de sodio
Sustitución: Haluros de alquilo, nucleófilos como aminas o tioles
Principales Productos Formados
Oxidación: N-óxidos
Reducción: Aminas
Sustitución: Diversos derivados de piperidina sustituidos
Aplicaciones Científicas De Investigación
4-Metil-1-(1-naftilmetil)piperidina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se ha investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado como un posible candidato a fármaco para diversas aplicaciones terapéuticas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción de 4-Metil-1-(1-naftilmetil)piperidina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad. Las vías exactas y los objetivos moleculares dependen de la aplicación específica y del contexto biológico. Por ejemplo, en química medicinal, puede actuar como un inhibidor o agonista de ciertos receptores .
Comparación Con Compuestos Similares
Compuestos Similares
1-Metil-4-(1-naftilmetil)piperazina: Estructura similar, pero contiene un anillo de piperazina en lugar de un anillo de piperidina.
4-(1,2,4-Oxadiazol-5-il)piperidina-1-carboxamidas: Contiene un anillo de piperidina con diferentes sustituyentes.
Singularidad
4-Metil-1-(1-naftilmetil)piperidina es única debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas. La presencia del grupo 1-naftilmetil aumenta su lipofilia y sus posibles interacciones con objetivos hidrofóbicos .
Propiedades
Fórmula molecular |
C17H21N |
|---|---|
Peso molecular |
239.35 g/mol |
Nombre IUPAC |
4-methyl-1-(naphthalen-1-ylmethyl)piperidine |
InChI |
InChI=1S/C17H21N/c1-14-9-11-18(12-10-14)13-16-7-4-6-15-5-2-3-8-17(15)16/h2-8,14H,9-13H2,1H3 |
Clave InChI |
ZJGIOIRWZBZLEU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-[2-(1H-tetrazol-5-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12462464.png)
![2-amino-6-benzyl-7-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12462472.png)
![2-Methylpropyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12462480.png)
![2,2,2-trichloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B12462482.png)

![5-bromo-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide](/img/structure/B12462486.png)


![N-{4-[(trichloroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12462508.png)

![3,3-dimethyl-2-oxobutyl 2-[4-(2,3-dimethylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12462547.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)glycinamide](/img/structure/B12462553.png)
![N-[(2,5-dimethoxyphenyl)methylideneamino]-2-methoxy-4-methylbenzamide](/img/structure/B12462554.png)
![4-[[2-[3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-5-(4-methyl-2-oxopiperazin-1-yl)-3,4-dihydro-1H-isoquinoline-1-carbonyl]amino]benzoic acid](/img/structure/B12462561.png)
